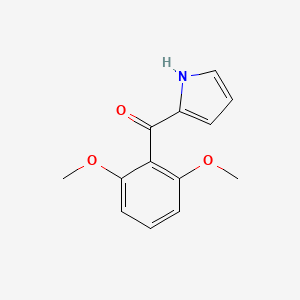

2-(2',6'-Dimethoxybenzoyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2,6-dimethoxyphenyl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C13H13NO3/c1-16-10-6-3-7-11(17-2)12(10)13(15)9-5-4-8-14-9/h3-8,14H,1-2H3 |

InChI Key |

DHZRXIVNXWWUHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 ,6 Dimethoxybenzoyl Pyrrole and Its Derivatives

Direct Acylation Strategies on Pyrrole (B145914) Ring Systems

Direct acylation of the pyrrole ring is a primary and straightforward approach to introduce the 2,6-dimethoxybenzoyl moiety. This can be achieved through various methods, including classical Friedel-Crafts reactions, modern transition-metal-free approaches, and catalytic C-H activation strategies.

Friedel-Crafts Acylation with 2,6-Dimethoxybenzoyl Chloride

Friedel-Crafts acylation is a traditional and widely used method for the C-acylation of aromatic and heteroaromatic compounds, including pyrrole. nsf.gov The reaction typically involves the use of an acyl chloride, such as 2,6-dimethoxybenzoyl chloride, and a Lewis acid catalyst to generate a reactive acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich pyrrole ring.

The classical Friedel-Crafts acylation of pyrrole requires a Lewis acid catalyst to activate the acyl chloride. youtube.com Aluminum chloride (AlCl₃) is a common choice for this transformation. chemspider.com The reaction mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. This intermediate is then attacked by the nucleophilic pyrrole ring. youtube.com

Alternative and milder catalytic systems have also been developed. For instance, organocatalytic approaches have been explored for the Friedel-Crafts benzoylation of N-methylpyrrole, utilizing a self-assembled resorcinarene (B1253557) capsule as a catalyst. nih.gov In this system, water molecules within the capsule activate the C-Cl bond of the benzoyl chloride through hydrogen bonding. nih.gov While not specifically demonstrated with 2,6-dimethoxybenzoyl chloride, this method represents a greener alternative to traditional metal-based Lewis acids. nih.gov

| Catalyst System | Substrate | Reagents | Conditions | Outcome |

| Aluminum Chloride (AlCl₃) | Pyrrole | Acyl Chloride | Methylene (B1212753) Chloride, 0°C to RT | Formation of 2-acylpyrrole |

| Resorcinarene Capsule | N-Methylpyrrole | Benzoyl Chloride | Water-saturated CHCl₃, 30°C | High yield of 2-benzoyl-N-methylpyrrole |

This table presents generalized conditions for Friedel-Crafts acylation of pyrroles based on available literature. Specific conditions for 2,6-dimethoxybenzoyl chloride may vary.

The Friedel-Crafts acylation of unsubstituted pyrrole typically occurs with high regioselectivity at the C2 position. This is due to the greater ability of the nitrogen atom to stabilize the cationic intermediate formed during electrophilic attack at the C2 (α-position) compared to the C3 (β-position). The traditional route for synthesizing 2-aroylpyrroles relies heavily on this inherent selectivity of the Friedel-Crafts reaction. nsf.gov

Yield optimization often involves careful control of reaction conditions. For example, in the Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde, the reaction time can dictate whether the kinetic or thermodynamic product is formed, with near-quantitative conversion in either case if the time is controlled appropriately. chemspider.com Prior distillation of pyrrole and cautious addition of the aluminum chloride catalyst are also recommended to improve yields. chemspider.com For acylation reactions, using N-protected pyrroles, such as N-p-toluenesulfonylpyrrole, can also influence the outcome and may require specific organoaluminum intermediates. nsf.gov

Transition-Metal-Free Benzoylation of Free N-H Pyrroles

Recent advancements have focused on developing transition-metal-free synthetic protocols, which are often considered more environmentally benign. nih.govnih.gov For the synthesis of 2-aroylpyrroles, a notable transition-metal-free method involves a base-induced, intermolecular aroylation. acs.org

In this strategy, the choice of base is critical for controlling chemoselectivity. When N-acylpyrroles are treated with potassium bis(trimethylsilyl)amide (KHMDS), an intermolecular aroylation of a separate nucleophile (like toluene) can occur. In contrast, using lithium bis(trimethylsilyl)amide (LHMDS) can promote an anionic Fries rearrangement, leading to a rearranged product. acs.org This methodology demonstrates that by selecting the appropriate base, N-benzoylpyrroles can serve as aroylating agents for other molecules or undergo rearrangement under transition-metal-free conditions. acs.org While a crossover experiment confirmed the intermolecular nature of this "pyrrole dance," its direct application for the synthesis of 2-(2',6'-Dimethoxybenzoyl)pyrrole from N-(2',6'-Dimethoxybenzoyl)pyrrole and a pyrrole nucleophile would be a novel extension of this work. nsf.govacs.org

Palladium-Catalyzed C-H Activation for Acylpyrrole Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, offering an alternative to classical methods. nih.govnih.gov These reactions can form C-C bonds directly from C-H bonds, often with high selectivity and functional group tolerance. nih.govnih.gov

For the synthesis of acylpyrroles, palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions are particularly relevant. beilstein-journals.org These reactions can proceed under relatively mild conditions, sometimes even at room temperature. beilstein-journals.org The general catalytic cycle is proposed to involve three key steps: C-H activation by a cationic palladium(II) species to form a palladacycle intermediate, reaction of this intermediate with the coupling partner (e.g., an acyl source), and regeneration of the active palladium catalyst. beilstein-journals.org While direct C-H aroylation of pyrrole with 2,6-dimethoxybenzoyl chloride using this method is a plausible synthetic route, specific examples in the literature are focused on other coupling partners like aryl iodides or arylboronic acids. beilstein-journals.org Another related method involves the palladium-catalyzed direct C-H alkylation of electron-deficient pyrroles, demonstrating the feasibility of C5 functionalization. jiaolei.group

Functionalization of Pre-existing Pyrrole Scaffolds to Incorporate the Dimethoxybenzoyl Moiety

An alternative strategy to direct acylation involves the modification of a pyrrole ring that has been pre-functionalized with a group suitable for subsequent elaboration into the desired dimethoxybenzoyl moiety.

One powerful two-step approach involves the catalytic borylation of a pre-existing pyrrole, followed by a Suzuki cross-coupling reaction. mdpi.com This method has been successfully applied to the synthesis of NH-free 5-aryl-pyrrole-2-carboxylates. The first step utilizes an iridium catalyst for the direct C-H borylation of a commercially available pyrrole-2-carboxylate ester. This reaction tolerates the acidic N-H proton, avoiding the need for protection-deprotection steps. The resulting pyrroleboronic ester can then be coupled with an appropriate aryl halide, such as 2-bromo-1,3-dimethoxybenzene, under Suzuki coupling conditions to furnish the desired arylated pyrrole. mdpi.com Although demonstrated for C5 arylation, this methodology could potentially be adapted for the synthesis of C2-arylated pyrroles, which could then be converted to the target ketone.

Approaches via Pyrrole-2-Carbaldehyde or Pyrrole-2-Carboxylic Acid Derivatives

Traditional syntheses of 2-aroylpyrroles, including this compound, often commence with appropriately substituted pyrrole building blocks such as pyrrole-2-carbaldehyde or pyrrole-2-carboxylic acid.

One common strategy involves the use of a Grignard reaction . mnstate.edubyjus.comleah4sci.com This method typically starts with the formation of a pyrrole Grignard reagent, such as pyrrolylmagnesium bromide, which is then reacted with an appropriate acylating agent like 2,6-dimethoxybenzoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone after workup. The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. adichemistry.comlibretexts.org

Another well-established method is the Friedel-Crafts acylation . nih.govresearchgate.net In this electrophilic aromatic substitution reaction, the pyrrole ring acts as the nucleophile, attacking the acylium ion generated from 2,6-dimethoxybenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.govstackexchange.com While effective, Friedel-Crafts reactions on pyrroles can be challenging due to the high reactivity of the pyrrole ring, which is prone to polymerization in the presence of strong acids. stackexchange.com Careful control of reaction conditions is crucial to achieve the desired 2-acylated product. Recent studies have explored greener strategies and alternative catalysts to mitigate the harsh conditions of traditional Friedel-Crafts acylations. nih.gov

Derivatives of pyrrole-2-carboxylic acid can also serve as precursors. For instance, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an ester, which can then be used in subsequent coupling reactions to introduce the 2',6'-dimethoxybenzoyl group. The synthesis of pyrrole-2-carboxamide derivatives, for example, has been a focus in the development of new therapeutic agents. nih.govvlifesciences.com

The table below summarizes key aspects of these classical synthetic approaches.

| Method | Starting Pyrrole Derivative | Key Reagent | General Conditions |

| Grignard Reaction | Pyrrole | Magnesium, 2,6-dimethoxybenzoyl chloride | Anhydrous ether solvent |

| Friedel-Crafts Acylation | Pyrrole | 2,6-dimethoxybenzoyl chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous solvent |

| From Carboxylic Acid | Pyrrole-2-carboxylic acid | Activating agents (e.g., thionyl chloride), 2,6-dimethoxyaniline | Varies depending on the specific pathway |

Multicomponent Reactions for Pyrrole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like substituted pyrroles. While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of the core pyrrole scaffold, which can then be further functionalized.

For instance, a one-pot synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through an iodine/copper-mediated oxidative annulation involving aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org This approach demonstrates the power of MCRs to rapidly build the pyrrole ring system with functionalities that can be later converted to the desired benzoyl group.

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel routes for the synthesis of pyrrole derivatives that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Solvent-Free Synthesis Techniques

Solvent-free, or solid-state, synthesis offers a green alternative to traditional solution-phase chemistry by reducing or eliminating the use of volatile organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with the aid of microwave irradiation to provide the necessary energy for the reaction to proceed. While specific examples for the solvent-free synthesis of this compound are not explicitly detailed, the principles have been applied to related pyrrole syntheses, indicating potential applicability.

Catalyst-Free Methodologies

Developing synthetic methods that proceed without a catalyst is a key goal in green chemistry, as it simplifies purification and reduces waste from catalyst removal. Some syntheses of pyrrole derivatives can be achieved under thermal conditions without the need for a catalyst. Anionic Fries rearrangements, also known as the "pyrrole dance," of N-acylpyrroles can provide 2-aroylpyrroles under transition-metal-free conditions, with the choice of base being critical for controlling the reaction's chemoselectivity. nsf.gov

Application of Metal Catalysis in Pyrrole Functionalization

Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the functionalization of heterocyclic compounds like pyrrole.

Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed to form the C-C bond between the pyrrole ring and the benzoyl group. This would typically involve a pre-functionalized pyrrole (e.g., a boronic acid or stannane (B1208499) derivative) and a 2,6-dimethoxybenzoyl halide.

Copper-catalyzed reactions have also emerged as a valuable tool. For example, copper-catalyzed C-H functionalization offers a direct way to acylate the pyrrole ring, avoiding the need for pre-functionalization. organic-chemistry.org An asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes has been successfully mediated by a copper bromide complex, highlighting the potential of copper catalysis in pyrrole chemistry. stackexchange.com

The following table provides an overview of these novel and green synthetic approaches.

| Approach | Methodology | Key Features |

| Solvent-Free Synthesis | Mechanical grinding, microwave irradiation | Reduces solvent waste, potentially faster reaction times. |

| Catalyst-Free Methodologies | Thermal reactions, base-mediated rearrangements | Avoids catalyst contamination and cost, simplifies purification. nsf.gov |

| Metal Catalysis | Palladium-catalyzed cross-coupling, Copper-catalyzed C-H activation | High efficiency and selectivity, direct functionalization of the pyrrole ring. stackexchange.comorganic-chemistry.org |

Chemical Reactivity and Transformations of 2 2 ,6 Dimethoxybenzoyl Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

Pyrroles are known to be more reactive towards electrophiles than benzene (B151609), a result of the nitrogen atom's ability to donate electron density to the ring, thus stabilizing the intermediate carbocation (arenium ion) formed during the reaction. pearson.comonlineorganicchemistrytutor.compearson.comwikipedia.org This increased reactivity allows for electrophilic aromatic substitution to occur under milder conditions than those required for benzene. pearson.com

In general, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (or α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the greater stability of the resulting carbocation intermediate, which can be described by three resonance structures, as opposed to the two resonance structures possible for attack at the C3 (or β) position. stackexchange.com

However, in the case of 2-(2',6'-dimethoxybenzoyl)pyrrole, the C2 position is already substituted. The presence of the electron-withdrawing benzoyl group at this position deactivates the pyrrole ring towards further electrophilic attack. This deactivation is a consequence of the carbonyl group's ability to pull electron density away from the ring, making it less nucleophilic. masterorganicchemistry.comlibretexts.org

Despite this deactivation, electrophilic substitution can still occur, primarily at the C4 and C5 positions of the pyrrole ring. The regioselectivity (the preference for substitution at one position over another) is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the 2-benzoyl group directs incoming electrophiles to the meta-like C4 position. However, the C5 position, being adjacent to the nitrogen and further from the deactivating group, can also be a site of reaction. The precise outcome often depends on the specific electrophile and the reaction conditions employed.

Halogenation represents a common electrophilic aromatic substitution reaction. For pyrrole derivatives, these reactions can often be carried out without a Lewis acid catalyst due to the ring's high reactivity.

Chlorination: The introduction of a chlorine atom onto the pyrrole ring of this compound would likely require a source of electrophilic chlorine, such as sulfuryl chloride (SO₂Cl₂). The substitution is expected to occur at the C4 and/or C5 positions.

Bromination: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. Studies on similar 2-acylpyrroles have shown that bromination can lead to substitution at the available ring positions. researchgate.net

Iodination: Iodination can be performed using iodine in the presence of an oxidizing agent, such as nitric acid or iodic acid, or with N-iodosuccinimide (NIS).

The table below summarizes the expected halogenation reactions.

| Reaction | Reagent | Expected Products |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 2-(2',6'-Dimethoxybenzoyl)-4-chloropyrrole and/or 2-(2',6'-Dimethoxybenzoyl)-5-chloropyrrole |

| Bromination | N-Bromosuccinimide (NBS) | 2-(2',6'-Dimethoxybenzoyl)-4-bromopyrrole and/or 2-(2',6'-Dimethoxybenzoyl)-5-bromopyrrole |

| Iodination | N-Iodosuccinimide (NIS) | 2-(2',6'-Dimethoxybenzoyl)-4-iodopyrrole and/or 2-(2',6'-Dimethoxybenzoyl)-5-iodopyrrole |

This table is illustrative and specific product distributions would need to be determined experimentally.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org

Nitration: The nitration of pyrroles is often complex and can lead to polymerization or oxidation due to the ring's sensitivity to strong acids. scirp.org However, milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) (NO₂BF₄), can be employed. researchgate.net For this compound, nitration, if successful, would be expected to occur at the C4 or C5 position, directed by the deactivating benzoyl group. researchgate.net

Sulfonation: Sulfonation of pyrrole can be achieved using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid. libretexts.orglibretexts.org Similar to nitration, the substitution would be anticipated at the C4 or C5 position of the pyrrole ring. The reversibility of the sulfonation reaction can also be a useful synthetic tool. libretexts.orglibretexts.org

Reactivity of the Benzoyl Ketone Moiety

The benzoyl ketone portion of the molecule also presents opportunities for chemical transformations.

The carbonyl group of the ketone can undergo a variety of nucleophilic addition reactions. These reactions could lead to the formation of a range of derivatives. For instance, reaction with primary amines could yield imines, while reaction with hydroxylamine (B1172632) could produce oximes. Reduction of the carbonyl group using a reducing agent like sodium borohydride (B1222165) would afford the corresponding secondary alcohol.

The ketone functionality also opens the door to various condensation reactions. For example, aldol-type condensations with other carbonyl compounds could be possible under appropriate basic or acidic conditions. rsc.org Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, could also be explored, potentially leading to the synthesis of more complex heterocyclic systems. nih.gov

Modifications and Transformations of the Dimethoxy Substituents

The methoxy (B1213986) groups on the benzoyl ring are key sites for chemical modification, with demethylation being a primary transformation.

Demethylation Reactions

The cleavage of the methyl ethers on the 2',6'-dimethoxybenzoyl group is a significant transformation, converting the methoxy groups into hydroxyl groups. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. The high reactivity of BBr₃ allows the reaction to proceed under mild conditions, often starting at low temperatures (from -78°C to 0°C) and gradually warming to room temperature.

The mechanism of demethylation with BBr₃ involves the coordination of the Lewis acidic boron to the ethereal oxygen, forming an oxonium ion complex. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. For molecules with multiple ether groups, it is generally advisable to use one equivalent of BBr₃ per ether group, plus an additional equivalent for any other Lewis basic sites in the molecule, such as a carbonyl group. The reaction is typically carried out in an inert solvent like dichloromethane.

Other reagents that can effect demethylation of aryl methyl ethers include strong protic acids like 47% hydrobromic acid (HBr) at elevated temperatures (around 130°C) and alkyl thiols under basic conditions. Aluminum chloride (AlCl₃) has also been noted for its utility in demethylating aryl methyl ethers, particularly in the presence of other functional groups like ketones. Biocatalytic methods employing enzymes such as veratrol-O-demethylase offer a milder, oxygen-independent alternative for regioselective demethylation.

The following table summarizes various reagents used for the demethylation of aryl methyl ethers:

| Reagent | Conditions | Comments |

| Boron tribromide (BBr₃) | -78°C to room temperature in CH₂Cl₂ | Highly effective, requires stoichiometric amounts. |

| 47% Hydrobromic acid (HBr) | ~130°C, optionally with acetic acid | Harsh conditions. |

| Alkyl thiols (e.g., 1-dodecanethiol) | Basic conditions (e.g., NaOH), high temperature (~130°C) in NMP or DMSO | Odorless thiol variant available. |

| Aluminum chloride (AlCl₃) | With a soft nucleophile like ethanethiol | Suitable for substrates with other functional groups. |

| Veratrol-O-demethylase | Biocatalytic, oxygen-independent | Mild and regioselective. |

Impact on Overall Compound Reactivity

Furthermore, the newly formed hydroxyl groups can participate in hydrogen bonding, which can alter the compound's physical properties, such as solubility and melting point, and can also influence its interaction with other reagents and biological targets. The presence of these acidic phenolic protons also introduces new potential reaction sites for bases and electrophiles.

N-Substituted Derivatives and Their Synthesis

The nitrogen atom of the pyrrole ring is a key handle for introducing a variety of substituents, which can significantly modulate the electronic properties and reactivity of the pyrrole core.

N-Alkylation and N-Acylation Strategies

The introduction of alkyl or acyl groups onto the pyrrole nitrogen can be achieved through several synthetic strategies.

N-Alkylation: N-alkylation of pyrroles is commonly accomplished by reacting the pyrrole with an alkyl halide in the presence of a base. For pyrroles bearing an acyl group, such as the this compound, the acidity of the N-H proton is increased, facilitating deprotonation. A variety of bases can be employed, including sodium hydroxide (B78521) (NaOH) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) for reactions with methyl iodide. The use of ionic liquids as solvents can also promote highly regioselective N-substitution. The Mitsunobu reaction provides an alternative route for the N-alkylation of diketopyrrolopyrroles using alcohols.

N-Acylation: N-acylation of pyrroles can be achieved using acylating agents such as benzoyl chloride. The reaction can be carried out in the presence of a base like sodium hydroxide or by forming the potassium salt of the pyrrole first. The use of N-acylbenzotriazoles is another effective method for the C-acylation of pyrroles, but N-acylation can also occur. The synthesis of N-alkoxycarbonyl pyrroles, which are N-acylated with a carbamate (B1207046) group, can be accomplished by reacting a carbamate with 2,5-dimethoxytetrahydrofuran.

The following table outlines common strategies for N-alkylation and N-acylation of pyrroles:

| Transformation | Reagents and Conditions | Comments |

| N-Alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃), optional Phase-Transfer Catalyst | A widely used and versatile method. |

| N-Alkylation | Alcohol, DEAD, PPh₃ (Mitsunobu reaction) | Suitable for introducing branched and chiral alkyl groups. |

| N-Acylation | Acyl chloride, Base (e.g., NaOH, Potassium pyrrole) | A direct method for introducing acyl groups. |

| N-Acylation | Carboxylic acid, Activating agent (e.g., Tf₂O) | In situ generation of a highly reactive acylating agent. |

| N-Alkoxycarbonylation | O-Substituted carbamate, 2,5-Dimethoxytetrahydrofuran, Acetic acid | Provides access to N-protected pyrroles with enhanced stability. |

Impact of N-Protection on Pyrrole Ring Reactivity

The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen has a significant impact on the reactivity of the pyrrole ring. Electron-withdrawing groups, such as sulfonyl or alkoxycarbonyl groups, decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidative degradation.

This reduced reactivity allows for more controlled and regioselective functionalization of the pyrrole ring. For instance, N-alkoxycarbonyl protected pyrroles can undergo regioselective acylation at the 2-position. In some cases, the presence of an N-alkoxycarbonyl group along with a 2-acyl group can render the pyrrole less reactive towards further acylation. In contrast, N-tosyl protected pyrroles can sometimes lead to isomerization of 2-acylated products to the 3-acylated isomers under acidic conditions.

The choice of the N-protecting group is therefore a crucial strategic decision in the synthesis of functionalized pyrroles, as it can dictate the outcome of subsequent reactions on the pyrrole ring.

Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

Proton (¹H) NMR for Structural Assignment and Conformation

¹H NMR spectroscopy would be used to identify all unique proton environments in 2-(2',6'-Dimethoxybenzoyl)pyrrole. The expected spectrum would show distinct signals for the pyrrole (B145914) ring protons, the aromatic protons on the benzoyl group, and the methoxy (B1213986) group protons. Chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) would allow for the assignment of each proton to its specific position. For instance, the protons on the pyrrole ring would exhibit characteristic shifts and coupling patterns that confirm their relative positions. The protons of the two methoxy groups would likely appear as a sharp singlet, integrating to six protons. The symmetry of the 2,6-dimethoxybenzoyl group would result in a simplified pattern for its aromatic protons. Furthermore, techniques like the Nuclear Overhauser Effect (NOE) could be employed to study the molecule's preferred conformation, particularly the rotational orientation of the pyrrole and dimethoxybenzoyl rings relative to each other. researchgate.netrsc.org

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would help differentiate between sp²-hybridized carbons of the aromatic and pyrrole rings, the carbonyl carbon, and the sp³-hybridized carbons of the methoxy groups. The carbonyl carbon signal would be expected at a significantly downfield shift (typically 180-200 ppm). The signals for the carbons bearing the methoxy groups would also be readily identifiable in the aromatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of protons within the pyrrole and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their known proton assignments.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular conformation.

Characterization of Functional Groups

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. researchgate.net Key expected frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the pyrrole N-H group. The exact position and shape of this band can indicate the extent of hydrogen bonding. researchgate.net

C=O Stretching: A strong absorption band for the ketone carbonyl group, typically found in the 1630-1680 cm⁻¹ region. Its position can be influenced by conjugation with the pyrrole and benzoyl rings.

C-O Stretching: Bands associated with the methoxy groups' C-O bonds would appear in the fingerprint region, likely around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings would be observed in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. researchgate.net

Conformational Analysis using IR Data

Subtle shifts in the vibrational frequencies, especially of the N-H and C=O stretching bands, can be used to analyze conformational isomers (rotamers) that may exist due to rotation around the single bond connecting the pyrrole ring and the carbonyl group. researchgate.netcwu.edu The presence of multiple bands in these regions under certain conditions could suggest the co-existence of different conformers in equilibrium.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M•+). libretexts.org This ion, being energetically unstable, can break down into smaller, charged fragments and neutral radicals. libretexts.org

The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituent at the 2-position. nih.gov For pyrroles bearing an aromatic group, such as the 2',6'-dimethoxybenzoyl group, characteristic fragmentation involves the loss of aldehydes and cleavage of the pyrrole moiety itself. nih.gov

For this compound (Molecular Weight: 231.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 231. Key fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH₃): This would lead to a fragment ion at m/z 200.

Cleavage of the bond between the carbonyl and the phenyl ring: This could generate a 2,6-dimethoxybenzoyl cation at m/z 165.

Cleavage of the bond between the carbonyl and the pyrrole ring: This would produce a pyrrolecarbonyl cation at m/z 94 or a pyrrole radical with the charge retained on the dimethoxybenzoyl fragment.

Formation of the 2,6-dimethoxyphenyl cation: Loss of the entire pyrrole-carbonyl group (·CO-C₄H₄N) would result in a fragment at m/z 137.

The relative abundance of these fragments provides structural information, with more stable ions typically producing taller peaks in the spectrum. libretexts.org High-resolution mass spectrometry can be employed to determine the exact elemental composition of the molecular ion and its fragments, further confirming the structure. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules. nih.gov This approach determines the lowest energy arrangement of atoms in a molecule, its optimized geometry, by calculating the electron density. For 2-(2',6'-Dimethoxybenzoyl)pyrrole, DFT calculations would be crucial in determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The steric hindrance caused by the two methoxy (B1213986) groups at the 2' and 6' positions of the benzoyl ring is expected to have a significant impact on the molecule's conformation. These bulky groups will likely force the benzoyl and pyrrole (B145914) rings to be non-coplanar to minimize steric repulsion. DFT calculations can precisely quantify this out-of-plane twisting.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| Pyrrole N-C2 Bond Length | ~1.38 Å |

| C2-C=O Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.23 Å |

| Dihedral Angle (Pyrrole Ring - Benzoyl Ring) | ~40-60° |

Note: The values in this table are illustrative and based on typical bond lengths and predicted steric effects. Actual values would be obtained from specific DFT calculations.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are illustrative and would be determined precisely through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. The pyrrole nitrogen and the oxygen atoms of the methoxy groups would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms, particularly the N-H of the pyrrole ring.

Conformational Analysis through Computational Methods

The flexibility of the this compound molecule, particularly the rotation around the single bonds connecting the pyrrole and benzoyl rings, gives rise to different possible conformations. Computational methods are instrumental in exploring these conformational possibilities and understanding their relative energies.

Torsional Potential Energy Surface Exploration

A torsional potential energy surface scan is a computational technique used to explore the energy changes that occur as a bond is rotated. qcware.comnih.gov By systematically rotating the bond connecting the pyrrole ring and the carbonyl group, and the bond between the carbonyl group and the benzoyl ring, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them.

For this compound, the torsional scan would likely show that the most stable conformation is one where the two rings are significantly twisted with respect to each other to alleviate the steric clash of the methoxy groups with the pyrrole ring. The energy barriers to rotation would provide insight into the molecule's conformational flexibility at different temperatures.

Intermolecular Hydrogen Bonding and Dimerization

The presence of a hydrogen bond donor (the N-H group of the pyrrole) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound suggests the possibility of intermolecular hydrogen bonding. mdpi.com Computational studies can be used to investigate the formation of dimers and larger aggregates through these interactions.

By calculating the interaction energies of different possible dimer arrangements, the most stable dimeric structures can be identified. These calculations often reveal that a head-to-tail arrangement, where the N-H of one molecule forms a hydrogen bond with the C=O of another, is energetically favorable. mdpi.com The strength of this hydrogen bond can also be quantified.

Table 3: Predicted Intermolecular Interaction Energies for a this compound Dimer (Illustrative Data)

| Type of Interaction | Predicted Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | -5 to -8 |

| Other van der Waals Interactions | -2 to -4 |

| Total Dimerization Energy | -7 to -12 |

Note: These are illustrative values. The actual dimerization energy would be calculated using high-level computational methods.

Reaction Mechanism Studies and Transition State Analysis

Theoretical investigations into the reaction pathways for the synthesis and potential transformations of this compound are crucial for optimizing reaction conditions and understanding its chemical behavior.

Computational Insights into Acylation Pathways

The formation of this compound typically involves the Friedel-Crafts acylation of pyrrole with 2,6-dimethoxybenzoyl chloride. Computational studies, often employing density functional theory (DFT), can elucidate the mechanism of this electrophilic substitution reaction.

The generally accepted mechanism for the acylation of pyrrole involves the formation of a cationic intermediate, known as the σ-complex or Wheland intermediate. researchgate.net Computational models can map the potential energy surface of this reaction, identifying the transition states and intermediates. For the acylation of pyrrole, substitution at the C2 position is generally favored over the C3 position due to the greater ability of the nitrogen atom to stabilize the positive charge in the transition state leading to the C2 product.

Theoretical calculations would likely investigate the following aspects of the acylation pathway:

Nature of the Electrophile: The interaction between the Lewis acid catalyst (e.g., AlCl₃) and 2,6-dimethoxybenzoyl chloride to form the reactive acylium ion or a polarized complex.

Transition State Geometries: The geometry of the transition state for the attack of the pyrrole ring on the electrophile. This would reveal the extent of bond formation and the charge distribution at this critical point.

Energy Barriers: The activation energy for the formation of the σ-complex at both the C2 and C3 positions, providing a quantitative measure of the regioselectivity. The presence of the two methoxy groups on the benzoyl moiety can influence the electrophilicity of the acylium ion and thus the energy barriers.

Deprotonation Step: The final step involving the removal of a proton from the σ-complex to restore aromaticity.

A plausible reaction mechanism involves the initial formation of an acylium ion from 2,6-dimethoxybenzoyl chloride and a Lewis acid. Pyrrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate. The subsequent loss of a proton yields the final 2-acylated pyrrole. Computational studies on similar acylation reactions of heterocycles have provided detailed insights into these mechanistic steps. rsc.org

Theoretical Examination of Demethylation Processes

The methoxy groups in this compound are susceptible to cleavage under certain conditions, a process known as demethylation. This is a common reaction for aryl methyl ethers and can be studied computationally to understand the underlying mechanisms.

Theoretical studies would typically model the reaction with common demethylating agents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The calculations would aim to:

Identify the Reaction Intermediates: Determine whether the reaction proceeds through a direct nucleophilic attack (Sɴ2) on the methyl group or via an initial coordination of the Lewis acidic reagent to the methoxy oxygen.

Calculate Activation Energies: Quantify the energy barriers for the different possible demethylation pathways. This would help in predicting the reaction conditions required for demethylation.

Assess Regioselectivity: In cases of partial demethylation, computational models could predict whether one of the two methoxy groups is preferentially cleaved. This could be influenced by steric factors or electronic effects arising from the benzoylpyrrole scaffold.

The mechanism of demethylation with BBr₃, for instance, is thought to involve the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom. This is followed by the intramolecular or intermolecular attack of a bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond.

Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. arxiv.orgresearchgate.net

Simulated NMR and Vibrational Spectra for Comparison with Experimental Data

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound with considerable accuracy.

Simulated NMR Spectra:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. ipb.pt The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

By calculating the NMR spectra for different possible conformers of this compound, arising from the rotation around the C-C and C-N single bonds, one can gain insight into the molecule's preferred conformation in solution. The calculated chemical shifts for the pyrrole protons, the aromatic protons of the benzoyl group, and the methoxy protons can be directly compared with experimental spectra for structural verification. For instance, the chemical shifts of the pyrrole ring protons are sensitive to the nature of the substituent at the C2 position. ipb.ptchemicalbook.com

Simulated Vibrational Spectra:

Theoretical vibrational (IR and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. nih.govwhiterose.ac.uknih.gov This analysis yields the harmonic vibrational frequencies and their corresponding intensities.

The simulated IR spectrum for this compound would be expected to show characteristic vibrational modes, including:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the pyrrole N-H group.

C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ corresponding to the carbonyl group of the benzoyl moiety.

C-O-C stretches: Asymmetric and symmetric stretching vibrations of the ether linkages in the dimethoxy groups.

Aromatic C-H and C=C stretches: Vibrations associated with the pyrrole and benzene (B151609) rings.

Comparison of the calculated vibrational frequencies and intensities with experimental IR and Raman spectra can aid in the assignment of the observed bands to specific molecular motions and confirm the presence of key functional groups. researchgate.net

Advanced Research Applications and Supramolecular Chemistry

Supramolecular Assembly and Host-Guest Interactions

The tailored structure of 2-(2',6'-Dimethoxybenzoyl)pyrrole makes it a versatile component for creating larger, functional supramolecular systems through predictable non-covalent interactions.

The functionalities within this compound provide the necessary features for it to act as a building block in molecular recognition systems. Pyrrole (B145914) motifs are recognized as versatile components for molecular recognition and the design of chemical sensors. nih.govmq.edu.au The pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for specific binding interactions with complementary guest molecules.

Functionalized calix mdpi.compyrroles, for instance, have been successfully used to develop receptors for various applications, including sensing amino acids through hydrogen bonding interactions. nih.govresearchgate.net The principles of hydrogen bonding and π-π interactions that govern these systems are inherent to the structure of this compound. Its framework could be incorporated into larger macrocyclic structures, such as calixpyrrole analogues, designed for the selective recognition of anions or neutral molecules. researchgate.netrsc.org The ability to form specific, directed interactions is the cornerstone of host-guest chemistry, and this compound possesses the essential chemical features to participate in such systems. researchgate.net

| Potential Application | Key Interacting Groups | Basis for Potential |

| Anion Sensing | Pyrrole N-H, Ketone C=O | Formation of hydrogen bonds with anionic guests. researchgate.netrsc.org |

| Neutral Molecule Recognition | Aromatic Rings, N-H, C=O | Combination of hydrogen bonding and π-π stacking interactions. nih.govpsu.edu |

| Component of Macrocycles | Entire Molecule | Serves as a rigid building block with defined angles and interaction sites. wur.nl |

The structure of this compound contains two potential sites for coordination with metal ions: the oxygen atom of the ketone group and the nitrogen atom of the pyrrole ring. The pyrrole moiety is known to coordinate with metal ions like cobalt(II) and ruthenium(II) to form stable complexes and coordination polymers. nih.govrsc.org For example, pyrrole has been used as a nitrogen source to synthesize cobalt-pyrrole coordination compounds that serve as effective catalysts. rsc.org

Similarly, ketone functionalities are common ligands in coordination chemistry. The assembly of ligands containing aromatic units and coordinating atoms like nitrogen can generate complex macrocyclic structures with metal ions such as Pt, Fe, and Ni. nih.gov The combination of the "soft" pyrrole nitrogen and the "hard" ketone oxygen in this compound makes it a potential bidentate or bridging ligand, capable of forming metallomacrocycles or coordination polymers with diverse structural and catalytic properties. nih.govresearchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The molecular structure of this compound is well-suited for self-assembly processes. nih.gov The key interactions driving this assembly would be intermolecular hydrogen bonding between the pyrrole N-H of one molecule and the carbonyl oxygen of another, as well as π-π stacking interactions between the aromatic pyrrole and dimethoxybenzene rings. psu.edursc.org

Iminopyrrole-based molecules have been shown to self-assemble into complex architectures like catenanes and knots. nih.gov Furthermore, the self-assembly of short polyproline helices can be driven by a combination of hydrogen bonding and dispersion interactions, demonstrating how specific functionalities can guide the formation of predictable frameworks. kent.ac.uk The interplay of these forces in this compound could lead to the formation of ordered one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, depending on the conditions. nih.govkent.ac.uk Such ordered assemblies are of high interest for developing novel materials with unique electronic or optical properties. rsc.orgresearchgate.net

Non-Covalent Interactions within the Compound and its Derivatives

The conformation, stability, and intermolecular behavior of this compound are governed by a network of non-covalent forces.

A significant feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen on the pyrrole nitrogen (N-H) and the oxygen of the adjacent ketone group (C=O). This type of N-H···O=C interaction is known to be robust and has a profound impact on molecular conformation. nih.gov The formation of this internal hydrogen bond creates a pseudo-six-membered ring, which planarizes and rigidifies the connection between the pyrrole and benzoyl moieties. mdpi.comnih.gov

| Interaction Type | Donor | Acceptor | Effect on Structure |

| Intramolecular H-Bond | Pyrrole N-H | Ketone C=O | Planarization, rigidification, formation of a pseudo-ring. mdpi.comnih.gov |

| Intermolecular H-Bond | Pyrrole N-H | Ketone C=O (of another molecule) | Formation of dimers or polymer chains. nih.gov |

The compound contains two aromatic systems: the electron-rich pyrrole ring and the dimethoxy-substituted benzene (B151609) ring. These rings can engage in π-π stacking interactions, which are a crucial organizing force in supramolecular chemistry. psu.edu These interactions occur when aromatic rings align face-to-face or in an offset, parallel-displaced manner. nih.gov

The presence of heteroatoms and substituents on the aromatic rings influences the nature of these stacking interactions. nih.gov The interaction between the pyrrole ring of one molecule and the dimethoxybenzene ring of another can contribute significantly to the formation of stable, self-assembled structures. nih.gov In derivatives of diketopyrrolopyrrole, a related structural motif, the combination of hydrogen bonding and π-π stacking dictates the optoelectronic properties and performance in electronic devices. rsc.org Similarly, for this compound, these stacking forces are expected to play a pivotal role in its solid-state packing and the morphology of any resulting thin films or crystals. psu.edursc.org

Development of Functional Materials and Probes

The unique structural and electronic characteristics of this compound, featuring an electron-rich pyrrole ring directly linked to an electron-withdrawing benzoyl group, make it an intriguing candidate for advanced research in materials science. This section explores the conceptual applications of this compound in the development of novel functional materials, specifically focusing on its potential in organic semiconductors and as a scaffold for luminescent probes.

Applications in Organic Semiconductors (Conceptual)

The field of organic electronics has seen a surge in the development of π-conjugated small molecules and polymers for applications in devices like organic field-effect transistors (OFETs). frontiersin.org Materials based on the diketopyrrolopyrrole (DPP) core, for instance, have demonstrated high charge carrier mobilities due to their strong electron-deficient nature, planarity, and tendency to form ordered aggregates, which facilitates intermolecular charge transport. researchgate.netfrontiersin.org

Conceptually, this compound shares some of the fundamental structural motifs that are desirable for organic semiconductors. The molecule possesses a donor-acceptor (D-A) type architecture, where the pyrrole ring acts as the electron donor and the benzoyl group serves as the electron acceptor. This intrinsic electronic asymmetry is a key design principle in many high-performance organic semiconductor materials. frontiersin.org

The performance of organic semiconductors is heavily reliant on their solid-state packing and molecular ordering. Hydrogen-bonded pigments like DPPs have shown that intermolecular hydrogen bonds can support close and cofacial π–π stacking, which is beneficial for charge transport. nih.gov The N-H group on the pyrrole ring of this compound offers a potential site for hydrogen bonding, which could be exploited to engineer specific crystal packing arrangements and enhance electronic coupling between adjacent molecules. Manipulation of this hydrogen bonding is a known strategy in the crystal engineering of high-performance organic pigments. nih.gov

Furthermore, the dimethoxy substitution on the benzoyl ring could influence the material's solubility and thin-film morphology, which are critical factors for device fabrication from solution. By acting as a scaffold, the core structure of this compound could be further functionalized to fine-tune its electronic properties and optimize its performance in organic electronic devices. While experimental data on this specific compound is not available, its structural analogy to proven semiconductor building blocks like DPP suggests its potential as a foundational unit for a new class of organic semiconducting materials. frontiersin.orgnih.gov

Table 1: Conceptual Properties of this compound for Organic Semiconductor Applications

| Property | Conceptual Role in Semiconductor Performance | Structural Basis |

|---|---|---|

| Donor-Acceptor (D-A) Structure | Facilitates intramolecular charge transfer, a key feature for tuning the energy levels (HOMO/LUMO) of the material. | Electron-donating pyrrole ring coupled with an electron-withdrawing benzoyl group. |

| π-Conjugated System | Provides pathways for the delocalization of electrons, which is essential for charge mobility. | Aromatic pyrrole and benzoyl rings. |

| Hydrogen Bonding Capability | Can promote ordered molecular packing and close π-π stacking in the solid state, enhancing intermolecular charge hopping. nih.gov | Presence of the N-H group on the pyrrole ring. |

| Potential for Functionalization | Allows for the modification of electronic properties, solubility, and solid-state morphology. | The pyrrole and benzoyl rings can be substituted with various functional groups. |

Luminescent and Fluorescent Probe Design (Conceptual)

The development of selective and sensitive probes for detecting ions and molecules is a significant area of research in supramolecular chemistry. Pyrrole-based structures are frequently incorporated into chromogenic and fluorescent sensors. mdpi.com For example, novel diazomacrocycles containing a pyrrole residue have been successfully employed as colorimetric probes for lead(II) ions, where the pyrrole N-H proton plays a role in the complexation and signaling mechanism. mdpi.com

Conceptually, the this compound framework is a promising platform for designing new luminescent and fluorescent probes. The molecule's inherent fluorescence can be modulated upon interaction with a target analyte. The binding of a guest species to a recognition site on the probe can alter the electronic properties of the π-system, leading to a detectable change in the emission spectrum (e.g., quenching, enhancement, or a wavelength shift).

The design of a probe based on this compound would involve integrating a specific recognition unit (receptor) with the pyrrole-benzoyl fluorophore. The carbonyl oxygen of the benzoyl group and the pyrrole nitrogen could act as coordination sites for metal cations. The binding of a metal ion could restrict the rotational freedom between the pyrrole and benzoyl rings, leading to an increase in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Moreover, the photophysical properties of pyrrole-based dyes can be finely tuned through minor structural modifications. Research on pyrrolo[3,2-b]pyrroles has demonstrated that small changes to the molecular structure can lead to significant shifts in absorption and emission spectra, spanning from orange to deep red. rsc.org This tunability is crucial for developing probes that operate in specific regions of the spectrum to avoid interference from biological autofluorescence. By strategically modifying the this compound scaffold, it is conceptually feasible to create a family of probes tailored for specific analytes and applications.

Table 2: Conceptual Design Principles for Probes Based on this compound

| Design Element | Function | Conceptual Mechanism of Action |

|---|---|---|

| Pyrrole-Benzoyl Core | Acts as the fluorophore (signaling unit). | The conjugated system exhibits intrinsic fluorescence that can be perturbed by external stimuli. |

| Chelating Sites (C=O, N-H) | Function as the receptor for binding analytes, particularly metal ions. | Coordination with an analyte alters the electronic structure, leading to a change in fluorescence intensity or wavelength. |

| Restricted Rotation | Enhances fluorescence upon analyte binding. | Binding can lock the conformation, reducing non-radiative decay pathways and increasing emission (Chelation-Enhanced Fluorescence). |

| Structural Modification | Tunes the probe's selectivity and photophysical properties. | Adding different functional groups can change the binding affinity for specific analytes and shift the emission wavelength. rsc.org |

Future Research Directions and Unexplored Avenues

Regioselective Functionalization at Underexplored Pyrrole (B145914) Positions

The pyrrole ring, being electron-rich, is prone to electrophilic substitution, which typically occurs at the C2 and C5 positions. nih.gov However, achieving functionalization at the C3 and C4 positions remains a significant challenge, often requiring multi-step, indirect methods. datapdf.com Future research should focus on developing novel strategies for the direct and regioselective introduction of functional groups at these less accessible positions of the 2-(2',6'-dimethoxybenzoyl)pyrrole core.

One promising approach involves the use of directing groups. The development of removable directing groups that can temporarily block the more reactive C2 and C5 positions would pave the way for selective C3 and C4 functionalization. Furthermore, exploring metal-catalyzed C-H functionalization reactions, which have shown promise in other heterocyclic systems, could provide a direct route to these currently hard-to-reach positions. nih.govresearchgate.net A recent study demonstrated the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles, which could then be further functionalized, offering a potential pathway for introducing diversity at these positions. nih.gov

| Position | Current Status | Future Direction |

| C2/C5 | Well-explored, typical sites for electrophilic substitution. nih.gov | Development of strategies for further diversification. |

| C3/C4 | Underexplored, functionalization is challenging. datapdf.com | Development of directing groups and novel C-H functionalization methods. nih.govresearchgate.net |

| N1 | Site for alkylation and acylation. nih.govrsc.org | Exploration of N-arylations and more complex substitutions. |

Stereochemical Control in Synthesis and Reactions

The synthesis of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and materials. For derivatives of this compound, achieving stereochemical control remains a significant and largely unexplored area. Future research should prioritize the development of asymmetric synthetic methods to produce enantiomerically pure or enriched compounds.

This could involve the use of chiral catalysts, such as those derived from transition metals or organocatalysts, to influence the stereochemical outcome of reactions. nih.govrsc.orgnih.gov For instance, Ir-catalyzed intramolecular asymmetric allylic alkylation has been successfully used for the asymmetric dearomatization of pyrroles, yielding spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.org The development of chiral auxiliaries that can be temporarily attached to the pyrrole ring to direct the stereoselective introduction of new functional groups is another promising avenue. Furthermore, exploring enzymatic transformations could offer a highly selective and environmentally friendly approach to creating chiral derivatives.

| Approach | Description | Potential Application |

| Chiral Catalysis | Use of chiral transition metal complexes or organocatalysts to induce enantioselectivity. nih.govrsc.orgnih.gov | Asymmetric hydrogenation, alkylation, or cyclization reactions. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselective reactions. | Diastereoselective functionalization of the pyrrole ring or benzoyl group. |

| Enzymatic Transformations | Utilization of enzymes to catalyze stereospecific reactions. | Highly selective oxidations, reductions, or hydrolyses. |

Integration into Complex Polycyclic and Heterocyclic Systems

The this compound scaffold serves as an excellent starting point for the construction of more complex molecular architectures. Future research should focus on developing novel cyclization strategies to integrate this building block into polycyclic and heterocyclic systems. Such complex structures are often found in natural products and medicinally important compounds. nih.gov

Intramolecular cyclization reactions, where a bond is formed between two atoms within the same molecule, offer a powerful tool for constructing new rings. rsc.org For example, the benzoyl group could be modified to contain a reactive functional group that can undergo cyclization with the pyrrole ring or a substituent on the pyrrole ring. Tandem reactions, where multiple bond-forming events occur in a single pot, could also be employed to rapidly build molecular complexity. mdpi.comrsc.org The development of novel palladium-catalyzed tandem addition/cyclization reactions has already shown promise in synthesizing 2-aroyl indoles and benzofurans. rsc.org

Exploration of Novel Catalytic Transformations

The inherent reactivity of the pyrrole nucleus and the presence of the benzoyl group in this compound suggest its potential use in novel catalytic transformations. nih.gov Future research should explore the development of new catalytic systems where this compound or its derivatives act as ligands or catalysts themselves.

For instance, pyrrole-based PNP-pincer ligands have been synthesized and their catalytic activity in dehydrogenation reactions has been investigated. acs.orgacs.org The nitrogen atom of the pyrrole ring and the oxygen atom of the benzoyl group could potentially coordinate to metal centers, creating novel catalytic species. Furthermore, conjugated microporous polymers derived from pyrrole have been shown to act as efficient heterogeneous catalysts for reactions like the Knoevenagel condensation. frontiersin.org Investigating the incorporation of this compound into such polymeric structures could lead to new and robust catalytic materials.

| Catalytic Approach | Description | Potential Reaction |

| Ligand Development | Synthesis of derivatives to act as ligands for transition metal catalysts. acs.orgacs.org | Cross-coupling reactions, hydrogenation, oxidation. |

| Organocatalysis | Use of the pyrrole derivative itself as a catalyst. nih.gov | Michael additions, aldol (B89426) reactions. |

| Heterogeneous Catalysis | Incorporation into polymeric or solid-supported catalysts. frontiersin.org | Knoevenagel condensation, esterification. |

Advanced Computational Modeling for Predictive Research

To accelerate the discovery and development of new reactions and applications for this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. rsc.orgnih.govresearchgate.netresearchgate.net

Computational studies can be employed to:

Predict Regioselectivity: Model different reaction pathways to predict the most likely sites of functionalization on the pyrrole ring.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of proposed reactions to understand how they occur and how they can be optimized. rsc.org

Design Novel Catalysts: Computationally screen potential ligand modifications to design more efficient and selective catalysts.

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. researchgate.net

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space surrounding this compound, leading to faster and more targeted discoveries.

Q & A

Q. What are the common synthetic routes for 2-(2',6'-Dimethoxybenzoyl)pyrrole, and what key reaction conditions are required?

The synthesis typically involves electrophilic substitution on the pyrrole ring. A benzoyl group can be introduced via Friedel-Crafts acylation using 2,6-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction requires anhydrous conditions and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C2 and C6 of the benzoyl ring, pyrrole proton shifts).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the dimethoxybenzoyl group and confirms planarity of the pyrrole ring .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of the pyrrole core?

Methoxy groups on the benzoyl ring enhance electron density at the pyrrole nitrogen, increasing susceptibility to electrophilic attack. Comparative studies with furan/thiophene analogs show pyrrole’s higher reactivity due to better charge delocalization in σ-complex intermediates .

Advanced Research Questions

Q. What mechanistic insights exist for the benzoylation of pyrrole derivatives under Friedel-Crafts conditions?

The reaction proceeds via a Wheland intermediate (σ-complex) stabilized by resonance. Kinetic studies suggest that steric hindrance from 2,6-dimethoxy groups slows acylation but improves regioselectivity. Computational modeling (DFT) can predict transition-state geometries and substituent effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Dose-Response Studies : Validate activity thresholds using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

- QSAR Analysis : Correlate structural features (e.g., methoxy positioning) with bioactivity to identify pharmacophores.

- Meta-Analysis : Cross-reference data across studies while controlling for variables like solvent effects or impurity profiles .

Q. What strategies optimize the compound’s stability in biological assays?

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of pyrrole NH) during synthesis.

- Formulation : Use DMSO/PBS buffers to enhance solubility and prevent aggregation.

- LC-MS Monitoring : Track degradation products under physiological conditions .

Q. How can computational tools predict the electronic properties of this compound?

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess reactivity.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions for electrophilic targeting.

- Spectroscopic Simulation : Match computed IR/NMR spectra with experimental data to validate models .

Methodological Guidance

Q. What experimental controls are essential when studying this compound’s interaction with biomolecules?

Q. How to design a synthetic pathway balancing yield and scalability for this compound?

Q. What are best practices for validating purity in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.